An In-Depth Technical Guide to the Synthesis of Adiponitrile from Butadiene
An In-Depth Technical Guide to the Synthesis of Adiponitrile from Butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant industrial synthesis of adiponitrile (B1665535) from butadiene: the nickel-catalyzed hydrocyanation process. The document details the core mechanistic principles, presents quantitative performance data, outlines experimental protocols, and visualizes the complex reaction pathways.
Executive Summary
The synthesis of adiponitrile, a crucial precursor to nylon-6,6, is dominated by the three-step hydrocyanation of butadiene. This process, originally developed by DuPont, is a landmark example of homogeneous catalysis in industry.[1][2] It involves the initial addition of hydrogen cyanide (HCN) to butadiene to form a mixture of pentenenitriles, followed by the isomerization of the undesired branched isomer to its linear counterpart, and finally, a second hydrocyanation to yield adiponitrile.[2][3] The process is renowned for its high efficiency and atom economy, with overall yields reaching up to 99%.[4] The key to this remarkable efficiency lies in the use of zero-valent nickel catalysts complexed with phosphorus-based ligands.[2][4]
The Three-Stage Synthesis Pathway
The conversion of butadiene to adiponitrile is a sequential process, each stage optimized with specific catalysts and conditions to maximize the yield of the desired linear dinitrile.
The overall reaction is as follows:
CH₂=CH-CH=CH₂ + 2 HCN → NC-(CH₂)₄-CN
This net reaction is broken down into three key stages:
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Primary Hydrocyanation: The addition of one molecule of HCN to butadiene.
-
Isomerization: The conversion of the branched by-product, 2-methyl-3-butenenitrile (B95465) (2M3BN), to the linear and more desirable 3-pentenenitrile (B94367) (3PN).
-
Secondary Hydrocyanation: The addition of a second molecule of HCN to the pentenenitrile isomers to form adiponitrile.
Below is a logical diagram illustrating the overall process flow.
Core Mechanism: The Nickel-Catalyzed Catalytic Cycles
The heart of the adiponitrile synthesis lies in the catalytic activity of zero-valent nickel complexes. The mechanism for both hydrocyanation and isomerization involves a series of fundamental organometallic steps: oxidative addition, migratory insertion, and reductive elimination.
Primary Hydrocyanation: Butadiene to Pentenenitriles
The first hydrocyanation of butadiene yields a mixture of the linear 3-pentenenitrile (3PN) and the branched 2-methyl-3-butenenitrile (2M3BN).[5] The ratio of these isomers is highly dependent on the nature of the phosphorus-based ligand attached to the nickel catalyst.[3]
The catalytic cycle for the primary hydrocyanation is depicted below:
Isomerization of 2-Methyl-3-butenenitrile
The undesired branched isomer, 2M3BN, is converted to the linear 3PN in a separate step, also catalyzed by a nickel(0)-phosphorus ligand complex.[6] This step is crucial for maximizing the overall yield of adiponitrile. The mechanism involves the reversible oxidative addition of the C-CN bond of 2M3BN to the nickel center.
The isomerization pathway is as follows:
Secondary Hydrocyanation: Pentenenitriles to Adiponitrile
In the final step, a second molecule of HCN is added to 3-pentenenitrile (and any other linear pentenenitrile isomers present) to form adiponitrile. This reaction requires the presence of a Lewis acid co-catalyst, such as AlCl₃ or ZnCl₂, in addition to the nickel catalyst.[3] The Lewis acid is believed to coordinate to the nitrile group of the pentenenitrile, activating the double bond towards nucleophilic attack by the nickel hydride intermediate and accelerating the rate-limiting reductive elimination step.
The catalytic cycle for the secondary hydrocyanation is similar to the primary hydrocyanation, with the key difference being the involvement of the Lewis acid.
Quantitative Data Presentation
The efficiency of each stage of the adiponitrile synthesis is highly dependent on the catalyst system and reaction conditions. The following tables summarize key performance data from various studies.
Table 1: Primary Hydrocyanation of Butadiene
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | 3PN:2M3BN Ratio | Butadiene Conversion (%) | Reference |
| Ni(0) | Monodentate Phosphite | 100 | 15 | ~70:30 | ~90 | [2][7] |
| Ni(COD)₂ | 1,4-bis(diphenylphosphino)butane | Not Specified | Not Specified | 97:3 | Not Specified | [5] |
| Ni(0) | Triptycene-based diphosphine | 90 | Not Specified | up to 98:2 | High | [3] |
Table 2: Isomerization of 2-Methyl-3-butenenitrile to 3-Pentenenitrile
| Catalyst System | Ligand | Temperature (°C) | Time (h) | 2M3BN Conversion (%) | 3PN Selectivity (%) | Reference |
| Ni(COD)₂ | 1,4-bis(diphenylphosphino)butane | Not Specified | 1 | 93.4 | >99 | [5] |
| NiL₄ (L=tri-O-p-tolyl phosphite) | 1,5-bis(diphenylphosphino)pentane | Not Specified | 3 | 93.4 | >98 | [6] |
| Zero-valent Nickel | Triethyl Phosphite | 10-200 | Variable | Practical Levels | Not Specified | [8] |
Table 3: Secondary Hydrocyanation of 3-Pentenenitrile
| Catalyst System | Lewis Acid | Temperature (°C) | Pressure (bar) | Adiponitrile Yield (%) | Adiponitrile Selectivity (%) | Reference |
| Ni(0)/Phosphite | AlCl₃ | 30-150 | 1-20 | High | 81-87 (single-pass) | [3][4] |
| Ni(0)/Phosphite | ZnCl₂ | 60-120 | 1-10 | High | Not Specified | [4] |
| Ni(0)/Triphenyl Phosphite | ZnCl₂ | 100 | 10 | 51 | 65 | [9] |
Experimental Protocols
The following are generalized experimental protocols for the key stages of adiponitrile synthesis, based on information from patents and scientific literature.
Catalyst Preparation (General)
A zero-valent nickel catalyst precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], is typically used. The active catalyst is prepared in situ by reacting Ni(COD)₂ with the desired phosphorus-containing ligand in an inert solvent (e.g., toluene (B28343) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Procedure: In a Schlenk flask under an inert atmosphere, charge Ni(COD)₂ and the phosphorus ligand in the desired molar ratio (typically 1:1 to 1:4 Ni:ligand). Add anhydrous, deoxygenated solvent and stir the mixture at room temperature until the ligand exchange is complete, often indicated by a color change. This solution of the active catalyst is then used directly in the hydrocyanation or isomerization reaction.
Primary Hydrocyanation of Butadiene
-
Reactants and Conditions:
-
Procedure:
-
Charge a pressure reactor with the prepared nickel catalyst solution and the solvent.
-
Introduce a known amount of 1,3-butadiene.
-
Heat the reactor to the desired temperature.
-
Slowly feed liquid or gaseous HCN into the reactor over a period of time, maintaining the desired pressure. The slow addition of HCN is crucial to avoid catalyst deactivation.[3]
-
After the addition is complete, maintain the reaction conditions for a specified duration to ensure complete conversion.
-
Cool the reactor and vent any unreacted butadiene.
-
The product mixture, containing 3-pentenenitrile, 2-methyl-3-butenenitrile, and the catalyst, is then subjected to distillation to separate the pentenenitrile isomers from the catalyst.
-
Isomerization of 2-Methyl-3-butenenitrile
-
Reactants and Conditions:
-
Substrate: 2-Methyl-3-butenenitrile
-
Catalyst: Ni(0)/Phosphorus Ligand (often the same as in the primary hydrocyanation)
-
Temperature: 60-120 °C[4]
-
-
Procedure:
-
In a reactor under an inert atmosphere, combine the isolated 2-methyl-3-butenenitrile with the nickel catalyst solution.
-
Heat the mixture to the desired temperature and maintain for a period of several hours.
-
Monitor the reaction progress by gas chromatography to determine the conversion of 2M3BN to 3PN.
-
Once equilibrium is reached or the desired conversion is achieved, the 3-pentenenitrile product is separated from the catalyst, typically by distillation.
-
Secondary Hydrocyanation of 3-Pentenenitrile
-
Reactants and Conditions:
-
Procedure:
-
Charge a pressure reactor with the 3-pentenenitrile, the nickel catalyst, and the Lewis acid co-catalyst.
-
Heat the mixture to the desired temperature.
-
Slowly introduce HCN into the reactor, maintaining the desired temperature and pressure.
-
After the reaction is complete, the adiponitrile product is separated from the catalyst and any by-products by distillation. The final product can be further purified to >99.5% purity.[4]
-
Conclusion
The nickel-catalyzed hydrocyanation of butadiene is a highly optimized and efficient industrial process for the synthesis of adiponitrile. A thorough understanding of the underlying organometallic mechanisms, including the roles of the nickel catalyst, phosphorus ligands, and Lewis acid co-catalysts, is essential for further process improvements and the development of new catalytic systems. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working in the fields of catalysis, organic synthesis, and polymer chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 5. Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. US3536748A - Catalytic isomerization of 2-methyl-3-butenenitrile to linear pentenenitriles - Google Patents [patents.google.com]
- 9. CN103694136A - One-step method for synthesizing adiponitrile by using butadiene - Google Patents [patents.google.com]
- 10. moodle2.units.it [moodle2.units.it]
